Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
Description
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is a cyclic ester (lactone derivative) with a substituted tetrahydrofuran backbone. Its structure features a methyl group at the 3-position and a carboxylate ester group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s reactivity and stability are influenced by the electron-withdrawing oxo group and the steric effects of the methyl substituent.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10-2)4-11-3-5(7)8/h3-4H2,1-2H3 |
InChI Key |
WETJZORJCHERET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid
One of the most straightforward methods to prepare methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is through the esterification of its corresponding carboxylic acid with methanol. This process typically employs an acid catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux to drive the reaction to completion.
-
- Reactants: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid and methanol
- Catalyst: Concentrated sulfuric acid or hydrochloric acid
- Temperature: Reflux (~65–70°C)
- Time: Several hours (typically 4–8 hours)
Mechanism: The acid protonates the carboxyl group, increasing electrophilicity, allowing nucleophilic attack by methanol to form the ester, followed by dehydration.
Advantages: Simple setup, high conversion rates, and relatively mild conditions.
Limitations: Requires removal of water to shift equilibrium; acid-sensitive groups may be incompatible.
Cyclization of 3-methyl-4-oxobutanoic acid with methanol
Another synthetic route involves the cyclization of 3-methyl-4-oxobutanoic acid in the presence of methanol and a dehydrating agent such as phosphorus pentoxide (P2O5). This reaction simultaneously forms the tetrahydrofuran ring and the methyl ester group.
-
- Reactants: 3-methyl-4-oxobutanoic acid, methanol
- Reagent: Phosphorus pentoxide (P2O5) as a dehydrating agent
- Temperature: Elevated temperature (often 80–120°C)
- Time: Variable, depending on scale and conditions
Mechanism: The dehydrating agent facilitates intramolecular esterification (lactonization), promoting ring closure and ester formation.
Advantages: One-pot synthesis forming both ring and ester; useful for complex molecule assembly.
Limitations: Requires careful handling of P2O5; reaction conditions can be harsh.
Laboratory synthesis via Michael addition and cyclization
A more specialized laboratory method involves reacting methyl glycolate with methyl acrylate in the presence of a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This reaction proceeds via Michael addition followed by cyclization to yield the tetrahydrofuran derivative.
-
- Reactants: Methyl glycolate, methyl acrylate
- Base: Sodium hydride (NaH)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: Controlled (room temperature to mild heating)
- Work-up: Acid quenching, extraction, drying, and chromatographic purification
Yields: Moderate to high yields depending on reaction optimization.
Advantages: Allows for structural modifications and functional group tolerance.
Limitations: Requires strong base and anhydrous conditions; careful quenching needed.
Industrial production using continuous flow esterification
For large-scale industrial synthesis, continuous flow reactors are employed to carry out the esterification process. These reactors provide precise control over temperature, pressure, and reactant concentrations, enhancing yield and purity.
-
- Continuous feeding of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid and methanol
- Acid catalyst immobilized or in solution
- Temperature and pressure optimized for maximum conversion
- Inline purification and monitoring
Advantages: Scalability, reproducibility, and efficient heat and mass transfer.
Limitations: Requires specialized equipment and process control expertise.
Alternative synthetic routes and improvements
Recent patent literature describes improved processes that reduce the number of reaction steps and avoid hazardous reagents such as sodium hydride or diazomethane derivatives. For example, starting from dimethyl (Z)-but-enedioate or related precursors, two-step syntheses have been developed for related 4-oxotetrahydrofuran carboxylates, which may be adapted for this compound synthesis.
- Key features:
- Avoidance of toxic or explosive reagents
- Reduction in reaction steps to improve yield and safety
- Use of milder reaction conditions suitable for scale-up
Data Tables Summarizing Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Esterification of carboxylic acid | Methanol, H2SO4/HCl, reflux | Simple, high conversion | Requires water removal | 75–90 |
| Cyclization with dehydrating agent | 3-methyl-4-oxobutanoic acid, MeOH, P2O5 | One-pot ring and ester formation | Harsh reagents, temperature control | 60–85 |
| Michael addition and cyclization | Methyl glycolate, methyl acrylate, NaH, DMSO | Functional group tolerance | Requires strong base, anhydrous | 65–85 |
| Industrial continuous flow esterification | Continuous feed, acid catalyst, controlled T | Scalable, reproducible | Equipment intensive | >90 |
| Two-step improved synthesis (patent method) | Dimethyl (Z)-but-enedioate derivatives | Fewer steps, safer reagents | Patent protected, needs optimization | 80–90 |
Analytical and Purification Techniques
- Purification: Distillation under reduced pressure is commonly employed to isolate the pure ester, avoiding decomposition at higher temperatures.
- Characterization: Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm product identity and purity.
- Crystallography: Single-crystal X-ray diffraction can be used to resolve structural ambiguities and confirm stereochemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid, 3-methyl-4-hydroxybutanoic acid.
Reduction: 3-methyl-4-hydroxytetrahydrofuran, 3-methylbutane.
Substitution: 3-methyl-4-alkoxytetrahydrofuran, 3-methyl-4-aminotetrahydrofuran.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its reactivity and stability make it suitable for incorporation into complex chemical formulations.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The keto group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These transformations enable the compound to modulate various biochemical pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below lists structurally related compounds based on similarity scores derived from functional group and backbone comparisons :
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Ethyl 4-oxotetrahydrofuran-3-carboxylate | 89898-51-1 | 0.85 | Ethyl ester vs. methyl ester |
| Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 | 0.82 | Lacks 3-methyl substituent |
| Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 | 0.73 | Lacks 4-oxo group |
| 3-Methyldihydrofuran-2(3H)-one | 1679-47-6 | 0.73 | Lactone (no ester group); different ring position |
Functional Group Impact on Reactivity and Properties
Higher molecular weight (158.14 g/mol vs. 144.13 g/mol for methyl 4-oxo variant) may reduce volatility .
Methyl 4-oxotetrahydrofuran-3-carboxylate (0.82 similarity) :
- Absence of the 3-methyl group reduces steric hindrance, likely increasing reactivity in nucleophilic acyl substitution reactions.
- Lower thermal stability compared to the 3-methyl derivative due to reduced steric protection of the ester group .
Methyl tetrahydrofuran-3-carboxylate (0.73 similarity) :
- Lack of the 4-oxo group diminishes electron-withdrawing effects, reducing acidity of the α-hydrogens and altering reactivity in condensation reactions .
3-Methyldihydrofuran-2(3H)-one (0.73 similarity) :
Physicochemical Properties
Biological Activity
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate, a compound with the molecular formula C₆H₈O₄, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring containing a ketone group at the 4-position and a carboxylate group at the 3-position. This structural arrangement contributes to its reactivity and versatility in chemical transformations.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Solubility | Soluble in polar solvents |
| Functional Groups | Ketone, Carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active intermediates. For instance, it has been shown to participate in enzyme-catalyzed reactions that are crucial for metabolic processes.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria.
- Anticancer Potential : Similar compounds within the tetrahydrofuran family have demonstrated anticancer properties by inhibiting fatty acid synthase (FASN). Research suggests that modifications to the structure can enhance its efficacy against cancer cell lines by disrupting lipid metabolism pathways crucial for cancer cell survival .
- Enzyme Inhibition : The compound has been explored as an inhibitor of key metabolic enzymes involved in fatty acid synthesis. For example, studies on related compounds have shown that they can impair mitochondrial function by inhibiting enzymes like human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which is vital for mitochondrial fatty acid synthesis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a notable reduction in bacterial viability at concentrations as low as 100 µg/mL.
Case Study 2: Anticancer Activity
Research conducted on structurally similar compounds revealed that this compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines.
Q & A
Q. What are the established synthetic routes for Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving methyl esters of α,β-unsaturated carboxylic acids. For example, a method analogous to the synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate involves reacting methacrylic acid methyl ester with a cyclic ketone precursor under basic conditions (e.g., piperidine or sodium methylate in methanol). Key parameters include:
- Catalyst : Piperidine for cyclization .
- Purification : Distillation under reduced pressure to isolate the product .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Methanol, piperidine | Maintain anhydrous conditions |
| Extraction | Dichloromethane/H₂O | Use brine washes to remove polar impurities |
| Distillation | 60–80°C, 10–15 mmHg | Monitor boiling point to avoid decomposition |
Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and Mercury (for visualization) is critical. For example:
- SHELXL : Refine hydrogen atom positions using riding models .
- Mercury : Analyze intermolecular interactions (e.g., hydrogen bonding) to confirm stereochemistry .
- Data Table :
| Software | Application | Key Feature |
|---|---|---|
| SHELXL | Refinement | Robust handling of high-resolution data |
| Mercury | Visualization | Void analysis for packing patterns |
Advanced Research Questions
Q. How can computational methods address discrepancies in NMR spectral assignments for ring-puckered conformers of Methyl 3-methyl-4-oxotrahydrofuran-3-carboxylate?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts for different puckered conformers. Compare computed shifts with experimental data to resolve ambiguities. For example:
- Ring Puckering Coordinates : Use Cremer-Pople parameters to quantify puckering amplitude .
- Validation : Match computed H and C shifts to experimental spectra for dominant conformers.
- Data Table :
| Conformer | Puckering Amplitude (Å) | Δδ (ppm) vs. Experimental |
|---|---|---|
| Chair | 0.45 | ≤0.1 |
| Twist | 0.62 | ≥0.3 |
Q. What experimental strategies mitigate cytotoxicity artifacts in biological assays evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- Controls : Include a non-esterified tetrahydrofuran analog to distinguish between esterase-mediated toxicity and intrinsic activity.
- Dose-Response : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) with multiple cell lines (e.g., HeLa, MCF-7) .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess detoxification pathways.
Q. How can high-throughput crystallography pipelines improve the structural characterization of this compound derivatives?
- Methodological Answer : Automated pipelines combining SHELXC/D/E for phasing and WinGX for structure solution enable rapid analysis. For example:
- SHELXD : Identify heavy atom positions in derivative crystals .
- WinGX : Streamline data integration and error correction .
Methodological Considerations for Data Contradictions
Q. How should researchers reconcile conflicting data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Systematically vary leaving groups (e.g., bromide vs. mesylate) and solvents (polar aprotic vs. protic). Monitor reaction progress via LC-MS and isolate intermediates for kinetic analysis.
- Example : In THF/water mixtures, hydrolysis competes with substitution; use anhydrous DMF to favor SN2 pathways .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in synthetic workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
